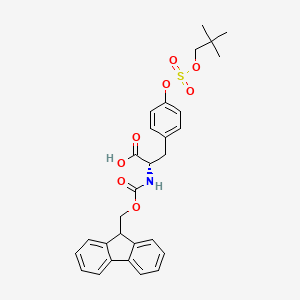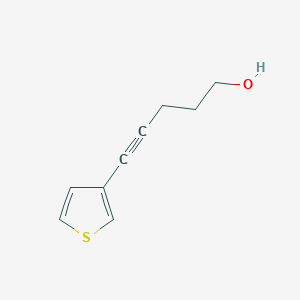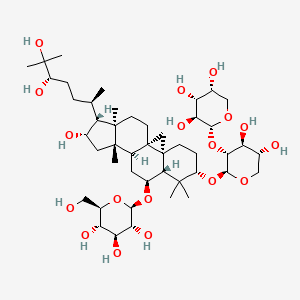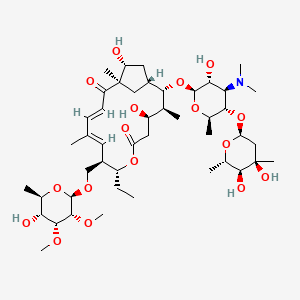![molecular formula C8H16O3S B1474459 3-{[(1R,2R)-2-hydroxycyclopentyl]sulfanyl}propane-1,2-diol CAS No. 1933446-29-7](/img/structure/B1474459.png)
3-{[(1R,2R)-2-hydroxycyclopentyl]sulfanyl}propane-1,2-diol
Übersicht
Beschreibung
3-{[(1R,2R)-2-hydroxycyclopentyl]sulfanyl}propane-1,2-diol is a useful research compound. Its molecular formula is C8H16O3S and its molecular weight is 192.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Bioproduction and Downstream Processing
Biologically produced diols, such as 1,3-propanediol, have garnered attention for their applications in producing environmentally friendly chemicals from renewable sources. The review by Zhi-Long Xiu and A. Zeng (2008) highlights the challenges and perspectives in downstream processing of biologically produced diols, emphasizing the need for efficient recovery and purification methods due to their significant cost impact. This research could be relevant for understanding the purification and application of similar compounds like the one (Zhi-Long Xiu & A. Zeng, 2008).
Catalytic Processes
The conversion of glycerol to 1,3-propanediol, a process that may parallel the conversion pathways of similar diols, was reviewed by Alisson Dias da Silva Ruy et al. (2020). This paper discusses the role of heterogeneous catalysts in enhancing process efficiency, which could offer insights into the catalytic applications of related compounds (Alisson Dias da Silva Ruy et al., 2020).
Environmental and Material Applications
The synthesis and applications of carbofunctional sulfur-containing organosilicon compounds reviewed by N. Vlasova, M. S. Sorokin, and E. Oborina (2017) cover a range of potential uses from rubber compositions to sorbents for metals. This suggests that compounds with sulfur functionalities may find use in various environmental and material science applications (N. Vlasova, M. S. Sorokin, & E. Oborina, 2017).
Safety and Toxicity of Chemical Compounds
The review on fatty acid esters of 3-monochloropropane-1,2-diol (3-MCPD esters) by Boyan Gao et al. (2019) discusses the safety concerns and toxicological effects of these compounds. While not directly related to the compound , this review underscores the importance of understanding the health and environmental impacts of chemical compounds, which could be pertinent for new compounds being introduced into various applications (Boyan Gao et al., 2019).
Safety and Hazards
Wirkmechanismus
Target of Action
This involves identifying the specific proteins or receptors that the compound interacts with in the body. These targets are usually identified through a combination of biochemical assays and computational predictions .
Mode of Action
This refers to how the compound interacts with its target. It could inhibit or activate the target, or it might modulate its activity in some other way. Understanding the mode of action often involves detailed biochemical and biophysical studies .
Biochemical Pathways
Once the target and mode of action are known, researchers can start to map out the biochemical pathways that are affected by the compound. This often involves looking at changes in the activity of downstream proteins or metabolites .
Pharmacokinetics
This involves studying how the compound is absorbed, distributed, metabolized, and excreted by the body (ADME). These properties can greatly affect a compound’s efficacy and are usually studied using a combination of in vitro experiments and in vivo animal models .
Result of Action
This refers to the overall effect of the compound on cellular or physiological functions. This could involve looking at changes in cell growth, gene expression, or physiological responses .
Action Environment
This involves studying how various factors, such as pH, temperature, and the presence of other molecules, can affect the activity of the compound .
Eigenschaften
IUPAC Name |
3-[(1R,2R)-2-hydroxycyclopentyl]sulfanylpropane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3S/c9-4-6(10)5-12-8-3-1-2-7(8)11/h6-11H,1-5H2/t6?,7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQKZNRNWCBXKIY-SPDVFEMOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)SCC(CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)SCC(CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(1R,2R)-2-hydroxycyclopentyl]-1lambda6-thiomorpholine-1,1-dione](/img/structure/B1474379.png)
![5-bromo-1-ethyl-4-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1474380.png)
![(2S)-4-[2-[(2S)-2-carboxy-5-[(2S,3R,4S,5S,6R)-6-[(2-carboxyacetyl)oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-6-hydroxy-2,3-dihydroindol-1-ium-1-ylidene]ethylidene]-2,3-dihydro-1H-pyridine-2,6-dicarboxylic acid](/img/structure/B1474382.png)








![2,2-Dimethyl-3alpha,4abeta-dichloro-6-hydroxy-12abeta,8-[(2E,6E)-3-methyl-2-hexene-1-yl-6-ylidene]-3,4,4a,8,9,12a-hexahydro-2H,7H-1,10-dioxanaphthacene-5,12-dione](/img/structure/B1474398.png)

